N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features multiple functional groups, including an imidazole ring, a sulfonyl group, a thiophene ring, and an oxazole ring. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine likely involves multiple steps, each targeting the formation of specific functional groups. Typical synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thiophene Ring Formation: The Paal-Knorr synthesis is a common method for forming thiophene rings from 1,4-diketones.
Oxazole Ring Formation: The cyclization of α-haloketones with amides can form oxazole rings.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene-2-sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, compounds with imidazole and oxazole rings are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. The sulfonyl group can enhance the compound’s solubility and bioavailability.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects. For example, imidazole derivatives are known for their antifungal and antibacterial properties.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The imidazole ring can coordinate with metal ions in the active site, while the sulfonyl group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine: can be compared to other compounds with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-15-5-7-16(8-6-15)29(25,26)20-19(22-9-3-11-24-12-10-21-14-24)27-18(23-20)17-4-2-13-28-17/h2,4-8,10,12-14,22H,3,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPWOISZLJQAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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